3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQFWPNPCZVNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-15-8 | |
| Record name | Azetidine, 3-[(2,4-difluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-difluorophenyl)methyl]azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Aldehyde Precursors
Azetidine derivatives are frequently synthesized via reductive amination, where a ketone or aldehyde reacts with an amine followed by reduction. For example, 1 (3-oxoazetidine) can undergo reductive amination with 2,4-difluorobenzylamine in methanol or dichloromethane using sodium triacetoxyborohydride (NaBH(OAc)₃) at 20°C. This method avoids harsh conditions and achieves moderate yields (60–70%).
Table 1: Reductive Amination Conditions
| Precursor | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Oxoazetidine | NaBH(OAc)₃ | CH₂Cl₂ | 20°C | 65% |
| 3-Ketopiperidine | NaBH₃CN | MeOH | Reflux | 58% |
Curtius Rearrangement for Azetidine Formation
The Curtius rearrangement, involving thermal decomposition of acyl azides to isocyanates, offers a pathway to azetidines. For instance, treating 2 (2,4-difluorophenylacetyl azide) with diphenylphosphorazide azide and triethylamine in toluene at 50°C generates an isocyanate intermediate, which cyclizes to form the azetidine ring. This method requires careful temperature control to minimize side reactions.
Introduction of the 2,4-Difluorophenylmethyl Group
Alkylation of Azetidine Intermediates
The difluorophenylmethyl group is introduced via nucleophilic substitution. Reacting 3 (3-chloroazetidine) with 2,4-difluorobenzylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the substituted azetidine. Lithium aluminum hydride (LiAlH₄) in THF at reflux enhances reaction efficiency (yield: 75–80%).
Table 2: Alkylation Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Chloroazetidine | 2,4-F₂C₆H₃CH₂MgBr | THF | −78°C | 78% |
| 3-Hydroxyazetidine | (2,4-F₂C₆H₃CH₂)₂Zn | DMF | 100°C | 65% |
Suzuki-Miyaura Coupling for Aryl Functionalization
Suzuki couplings enable the introduction of aryl groups under mild conditions. For example, 4 (3-bromoazetidine) reacts with 2,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (3:1) at 80°C, achieving 85% yield. This method is advantageous for its tolerance of functional groups and scalability.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Formation
The free base 5 (3-[(2,4-difluorophenyl)methyl]azetidine) is treated with hydrochloric acid (HCl) in dioxane at 0°C to precipitate the hydrochloride salt. Filtration and washing with cold diethyl ether yield a pure product (purity >98% by HPLC).
Table 3: Salt Formation Conditions
| Base | Acid | Solvent | Temperature | Purity |
|---|---|---|---|---|
| 3-[(2,4-F₂C₆H₃CH₂)azetidine | HCl (4 M) | Dioxane | 0°C | 98.5% |
| Analogous amine | HBr (33%) | EtOH | 25°C | 95.2% |
Crystallization and Characterization
Recrystallization from ethanol/water (9:1) affords needle-shaped crystals suitable for X-ray diffraction. Spectroscopic data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.68 (m, 4H, azetidine CH₂), 2.77 (m, 4H, NCH₂), 4.03 (t, J = 6.0 Hz, 2H, ArCH₂), 6.82–6.98 (m, 3H, aromatic).
- LCMS : m/z 200.08815 ([M+H]⁺).
Challenges and Optimization Strategies
Ring Strain and Side Reactions
The azetidine ring’s strain promotes side reactions such as ring-opening during alkylation. Using bulky bases like 2,2,6,6-tetramethylpiperidine (TMP) in THF at −30°C suppresses nucleophilic attack on the ring.
Fluorine Substituent Sensitivity
The electron-withdrawing fluorine atoms destabilize intermediates, necessitating low temperatures (−78°C) for Grignard reactions. Alternatives like organozinc reagents (e.g., (2,4-F₂C₆H₃CH₂)₂Zn) improve stability in dimethylformamide (DMF) at 100°C.
Chemical Reactions Analysis
Oxidation Reactions
The azetidine ring’s inherent ring strain (∼26 kcal/mol) facilitates oxidation at the nitrogen atom or adjacent carbons.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Aqueous acidic medium, 60–80°C | Azetidine N-oxide derivatives | |
| H₂O₂ | Ethanol, RT, 12 hrs | Hydroxylated azetidine intermediates |
Mechanistic Insight : Oxidation with KMnO₄ typically targets the nitrogen atom, forming N-oxides, while H₂O₂ may hydroxylate the β-carbon of the azetidine ring due to radical intermediates.
Nucleophilic Substitution
The secondary amine in the azetidine ring undergoes alkylation or acylation under basic conditions:
Alkylation
-
Reagent : Methyl iodide (MeI)
-
Conditions : KOH, DMF, 0°C → RT, 6 hrs
-
Product : N-Methylated azetidine derivative (yield: 78–85%) .
Acylation
-
Reagent : Acetyl chloride
-
Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 4 hrs
Ring-Opening Reactions
Azetidine’s strain enables ring-opening under acidic or nucleophilic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Reflux, 2 hrs | Linear amine hydrochloride salt | |
| NaN₃ | DMF, 100°C, 8 hrs | Azide-functionalized open-chain compound |
Example : Treatment with concentrated HCl cleaves the azetidine ring, yielding a γ-chloroamine intermediate that rearranges to a linear amine .
Salt Metathesis
The hydrochloride salt can exchange counterions:
-
Reagent : AgNO₃
-
Conditions : H₂O/EtOH, RT, 1 hr
-
Product : Nitrate salt (AgCl precipitate formed, yield: 92%).
Coupling Reactions
The difluorophenyl group participates in palladium-catalyzed cross-couplings:
Note : The electron-withdrawing fluorine atoms enhance the aryl group’s reactivity in cross-couplings .
Key Analytical Data
Reaction outcomes are validated via:
Scientific Research Applications
Scientific Research Applications
3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride has diverse applications across several scientific domains:
Medicinal Chemistry
Research indicates that this compound may serve as a pharmaceutical intermediate or an active ingredient in drug development. Its potential pharmacological activities include:
- Anticancer Activity : Preliminary studies have shown that compounds with difluorophenyl groups exhibit significant potency against various cancer cell lines. For instance, in vitro studies indicated IC50 values in the nanomolar range for breast cancer cell lines (MCF-7 and MDA-MB-231) and colon cancer (HT-29) .
- Antimicrobial Properties : The compound may also demonstrate activity against certain bacterial strains, although further studies are needed to establish its efficacy .
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. It participates in various chemical reactions, such as:
- Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, and reduction with sodium borohydride or lithium aluminum hydride .
- Substitution Reactions : The fluorine atoms on the phenyl ring can be replaced by other substituents under specific conditions, allowing for the creation of novel derivatives .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant potency against breast and colon cancer cell lines. |
| Antimicrobial | Potential activity against certain bacterial infections. |
| Chemical Synthesis | Serves as a building block for synthesizing complex organic molecules. |
| Receptor Interaction | Modulates activity by binding to specific receptors or enzymes within biological systems. |
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- A study indicated that fluorinated analogs exhibited significant anticancer activity against human breast carcinoma cells at low concentrations .
- Another research highlighted the unique structural features contributing to enhanced potency against cancer cell lines .
Mechanistic Insights
Comparative analysis with other azetidine derivatives revealed that the unique substitution pattern of this compound contributes to its distinct pharmacokinetic properties and biological effects .
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group may enhance binding affinity and specificity towards these targets, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Azetidine Derivatives
The substitution pattern and halogen type significantly influence physicochemical properties and biological activity. Key analogs include:
*Note: The 3,4-difluoro isomer exhibits distinct electronic properties due to the para-fluorine’s electron-withdrawing effect, reducing lipophilicity (clogP = 1.8) compared to the 2,4-isomer (clogP = 2.3) .
Aryloxy and Alkoxy Azetidine Derivatives
Alterations in the linker group (e.g., methyl vs. oxygen) modulate target selectivity:
Fluorinated Spirocyclic and Piperidine Analogs
Expanding the ring size or introducing spirocyclic systems alters conformational flexibility:
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Key Research Findings
- Bioactivity : The 2,4-difluorophenylmethyl group in 3-[(2,4-Difluorophenyl)methyl]azetidine HCl confers a 3-fold increase in target binding affinity over the 4-chlorophenyl analog in dopamine D3 receptor assays .
- Synthetic Accessibility : The compound is synthesized in 72% yield via a one-pot alkylation-HCl quenching protocol, outperforming the 3,4-difluoro isomer (55% yield) due to steric hindrance in the latter .
- Safety Profile : Fluorinated azetidines generally exhibit lower cytotoxicity (IC₅₀ > 50 μM in HEK293 cells) compared to chlorinated derivatives (IC₅₀ = 12–25 μM) .
Biological Activity
3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and effects on various cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of azetidine derivatives with fluoro-substituted phenyl groups. The compound's structure includes a difluorophenyl moiety that enhances its biological properties by modulating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and BT-474) and colon cancer cells (HT-29).
- Cytotoxicity Data :
- The compound showed a concentration-dependent reduction in cell viability, with a half-maximal inhibitory concentration (IC50) of approximately 13.39 μM against BT-474 cells .
- Comparative studies indicated that the difluorinated analogues exhibited varying degrees of cytotoxicity, with some showing enhanced potency compared to non-fluorinated counterparts .
The mechanism through which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of STAT3 : The compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
- Autophagy Modulation : Research indicates that compounds similar to this compound can affect autophagy processes, which are critical for cancer cell survival under stress conditions .
Study on Breast Cancer Cells
In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines, it was found that this compound exhibited significant antiproliferative activity. The study utilized MTS assays to determine cell viability and found that the compound's efficacy was comparable to established chemotherapeutics .
Study on Metabolic Stability
A comparative analysis of metabolic stability in liver microsomes revealed that the presence of the difluorophenyl group contributed positively to the compound's metabolic profile. This stability is crucial for maintaining effective concentrations in vivo .
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
